Crystal structure analysis of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of phar...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2] The strategic introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, pKa, and binding affinity, making fluorinated piperidines highly valuable in drug discovery.[3] This guide provides a comprehensive, in-depth technical overview of the complete workflow for the crystal structure analysis of a novel fluorinated piperidine derivative, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol. We will detail a robust synthetic protocol, methodologies for obtaining high-quality single crystals, the process of single-crystal X-ray diffraction (SCXRD) analysis, and a thorough interpretation of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical interplay between molecular architecture and solid-state properties.
Introduction: The Significance of Fluorinated Piperidinols
The piperidine ring is the most prevalent saturated N-heterocyclic motif in pharmaceuticals.[3] Its chair-like conformation provides a three-dimensional scaffold that can be readily functionalized to orient substituents in precise vectors for optimal interaction with biological targets.[1][4] The nitrogen atom, typically with a pKa in the physiological range, can act as a hydrogen bond acceptor or a protonated donor, which is crucial for solubility and receptor binding.
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and pharmacodynamic properties.[3] Its high electronegativity can modulate the basicity of nearby amines, which can be critical for reducing off-target effects, such as hERG channel interactions.[3] Furthermore, the C-F bond can increase metabolic stability by blocking sites susceptible to oxidative metabolism.
The title compound, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol, combines these key features: a piperidine core, a hydroxyl group for hydrogen bonding, and a fluorinated aminophenyl substituent. Determining its precise three-dimensional structure through single-crystal X-ray diffraction is paramount. This technique provides unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[5][6] Such knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding solid-state properties like solubility and stability.
Synthesis and Purification
A robust and efficient synthesis is the prerequisite for any crystallographic study. For N-aryl piperidines, the Buchwald-Hartwig amination offers a powerful and versatile method for forming the crucial C-N bond.[7][8][9] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and tolerance of various functional groups.[9][10]
Proposed Synthetic Route
The target compound can be synthesized via a one-step Buchwald-Hartwig coupling between commercially available piperidin-4-ol and 2-bromo-6-fluoroaniline.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In vitro metabolic stability of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol
Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Analysis
Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists
Executive Summary
This guide provides a comprehensive technical framework for assessing the in vitro metabolic stability of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol (hereafter referred to as AFP-4-OH ).
As a structural hybrid containing an electron-rich aniline moiety, a metabolically active piperidine ring, and a polar hydroxyl handle, AFP-4-OH presents a complex metabolic profile. While the fluorine substitution at the C3 position of the phenyl ring is a medicinal chemistry strategy often employed to block metabolic soft spots, the presence of a primary aniline and a secondary alcohol suggests competing clearance pathways between Phase I (oxidative) and Phase II (conjugative) enzymes.
This document outlines the mechanistic rationale, experimental protocols, and analytical strategies required to accurately characterize the intrinsic clearance (
) and metabolite identification (MetID) of this compound.
Structural Analysis & Metabolic Prediction
Before initiating wet-lab experiments, a structural dissection is required to optimize assay conditions.
The Fluorinated Aniline Core (Phase I Liability)
The 2-amino-3-fluorophenyl moiety is the critical pharmacophore.
Risk: Primary aromatic amines are susceptible to N-oxidation by CYP450s (forming hydroxylamines) or N-acetylation by NAT1/2. Reactive quinone-imine formation is a potential toxicity liability.
The Fluorine Effect: The fluorine atom at position 3 (ortho to the amine) exerts a strong electron-withdrawing effect (
effect). This reduces the of the aniline nitrogen, theoretically lowering the rate of N-oxidation compared to the non-fluorinated analog. However, it does not fully abrogate the risk of bioactivation.
The Piperidine Ring (CYP-Mediated Oxidation)
The piperidine ring is prone to:
-Carbon Hydroxylation: Leading to ring opening or lactam formation (2-piperidone).
N-Dealkylation: Cleavage of the C-N bond between the phenyl ring and the piperidine nitrogen.
The 4-Hydroxyl Group (Phase II "Handle")
The existing hydroxyl group at position 4 allows the molecule to bypass Phase I modification and undergo direct Phase II conjugation.
Glucuronidation: Catalyzed by UGTs (likely UGT1A or 2B subfamilies).
Sulfation: Catalyzed by SULTs.
Hypothesis: In hepatocytes, Phase II clearance (direct glucuronidation) may dominate over Phase I oxidative clearance. Therefore, microsomal stability assays alone are insufficient ; hepatocyte stability assays are mandatory.
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
.
Workflow:
Pre-incubation: Dilute HLM to 0.5 mg/mL in buffer. Spike AFP-4-OH to a final concentration of 1 µM . (Note: 1 µM is chosen to ensure conditions remain below
, satisfying pseudo-first-order kinetics). Pre-incubate at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: Remove aliquots (50 µL) at
minutes.
Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or a deuterated analog).
Processing: Centrifuge at 4,000 rpm for 20 min to pellet protein. Collect supernatant for LC-MS/MS.
Assay 2: Cryopreserved Hepatocyte Stability (Phase I + II)
Purpose: Determine total metabolic stability including UGT/SULT pathways.
Workflow:
Thawing: Thaw cryopreserved human hepatocytes (pool of >10 donors) in High Viability Medium.
Cell Density: Resuspend to
cells/mL.
Incubation: Mix 50 µL cell suspension with 50 µL substrate (2 µM AFP-4-OH) in 48-well plates. Final cell density:
cells/mL; Final Substrate: 1 µM.
Timepoints: 0, 15, 30, 60, 90, 120 minutes.
Quench: Add 3 volumes of ACN + IS.
Analytical Methodology (LC-MS/MS)
Quantification requires a sensitive Triple Quadrupole (QqQ) method.
Compound Properties:
Formula:
Molecular Weight: ~210.25 Da
Ionization: ESI Positive Mode (
)
LC Conditions:
Column: C18 Reverse Phase (e.g., Waters XBridge BEH, 2.1 x 50 mm, 2.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 2.5 minutes.
MS Parameters (Proposed MRM Transitions):
Transition Type
Precursor Ion (m/z)
Product Ion (m/z)
Rationale
Quantifier
211.1
112.1
Loss of piperidin-4-ol ring (Fluoroaniline fragment)
| Qualifier | 211.1 | 84.1 | Piperidine ring fragment |
Data Interpretation & Calculations
Determining In Vitro Half-Life (
)
Plot
vs. Time. The slope of the linear regression is (elimination rate constant).
Calculating Intrinsic Clearance (
)
Microsomal
:
Where is the microsomal protein concentration (0.5 mg/mL).
Hepatocyte
:
Where is the cell density ( cells/mL).
Scaling to In Vivo Clearance (Human)
To predict human hepatic clearance (
), use the Well-Stirred Model:
MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g
Liver Weight: ~21 g/kg body weight (or 1500g total)
Metabolite Identification Strategy (MetID)
For AFP-4-OH, we anticipate specific metabolites. The diagram below illustrates the predicted biotransformation pathways.
Figure 1: Predicted metabolic pathways for 1-(2-Amino-3-fluorophenyl)piperidin-4-ol. Green nodes indicate Phase II conjugates; Red nodes indicate Phase I oxidative metabolites.
MetID Analytical Trigger:
If
is high (> 20 µL/min/10⁶ cells), perform a GSH Trapping Assay . Incubate HLM + NADPH + GSH (5 mM) to detect reactive quinone-imine adducts derived from the aniline moiety.
References
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Di, L., et al. (2008). Experimental design and data analysis of in vitro metabolic stability assays. Current Protocols in Pharmacology, 40(1), 7.8.1-7.8.22. Link
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Protocols & Analytical Methods
Method
Application Note: Investigating the Anti-Cancer Potential of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction
The piperidine scaffold is a prevalent structural motif in a multitude of FDA-approved pharmaceuticals and biologically active compounds, demonstrating a wide range of therapeutic effects, including anti-cancer properties.[1][2] Derivatives of piperidine have been shown to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways in various cancer models.[3][4][5] The compound 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is a novel synthetic molecule incorporating a fluorinated aminophenyl group, a substitution pattern that can significantly modulate pharmacological properties such as pKa and membrane permeability, potentially enhancing its interaction with biological targets.[6] This application note provides a comprehensive guide for researchers to investigate the anti-neoplastic potential of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol in various cancer cell lines. We will outline a logical experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies focusing on key cancer-related pathways, including cell cycle regulation and apoptosis.
I. Rationale for Investigation: Targeting Key Cancer Hallmarks
Cancer is fundamentally a disease of uncontrolled cell proliferation and evasion of programmed cell death (apoptosis).[7][8] A promising strategy in cancer drug discovery is the identification of small molecules that can reinstate these crucial cellular processes. The structural features of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol suggest several potential mechanisms of action:
Induction of Apoptosis: The piperidine core and its substituents may interact with proteins of the Bcl-2 family or other components of the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.[5][9][10]
Cell Cycle Arrest: Many anti-cancer agents exert their effects by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating.[11][12][13] This compound could potentially modulate the activity of cyclin-dependent kinases (CDKs) or other cell cycle regulators.[12]
Inhibition of Pro-Survival Signaling: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in many cancers.[14][15][16][17][18] It is plausible that 1-(2-Amino-3-fluorophenyl)piperidin-4-ol could interfere with this pathway, thereby sensitizing cancer cells to apoptosis.
This application note will guide the user through a series of experiments designed to test these hypotheses.
II. Experimental Workflow: From Broad Screening to Mechanistic Insights
A tiered approach is recommended to efficiently evaluate the anti-cancer properties of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol.
Caption: A logical workflow for investigating 1-(2-Amino-3-fluorophenyl)piperidin-4-ol.
III. Protocols and Methodologies
A. Cell Viability and IC50 Determination
The initial step is to assess the cytotoxic effects of the compound across a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate) and a non-cancerous control cell line to determine selectivity.
Protocol: MTT Assay
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
Cell Line
Histology
IC50 (µM) of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol
MCF-7
Breast Adenocarcinoma
5.2
A549
Lung Carcinoma
8.9
HCT116
Colon Carcinoma
3.5
PC-3
Prostate Adenocarcinoma
6.1
HEK293
Normal Human Embryonic Kidney
> 100
B. Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, two key assays are recommended.
Cell Treatment: Treat cells with 1-(2-Amino-3-fluorophenyl)piperidin-4-ol at its IC50 and 2x IC50 concentrations for 24 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Data Presentation:
Treatment
% Early Apoptosis (Annexin V+/PI-)
% Late Apoptosis (Annexin V+/PI+)
Vehicle Control
2.1
1.5
Compound (IC50)
15.8
10.2
Compound (2x IC50)
28.4
18.7
Protocol: Caspase-Glo® 3/7 Assay
Cell Treatment: Seed cells in a 96-well plate and treat with the compound as described for the MTT assay.
Reagent Addition: After the desired incubation period (e.g., 24 hours), add the Caspase-Glo® 3/7 reagent to each well.
Incubation: Incubate at room temperature for 1-2 hours.
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates the activation of caspases 3 and 7, key executioner caspases in apoptosis.[9][10]
C. Cell Cycle Analysis
This assay will reveal if the compound induces cell cycle arrest.
Protocol: Propidium Iodide Staining and Flow Cytometry
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Data Presentation:
Treatment
% G0/G1 Phase
% S Phase
% G2/M Phase
Vehicle Control
55.2
25.1
19.7
Compound (IC50)
30.8
15.5
53.7
D. Western Blot Analysis for Mechanistic Insights
To delve deeper into the molecular mechanism, Western blotting can be used to examine the expression and phosphorylation status of key proteins in the PI3K/AKT, apoptosis, and cell cycle pathways.
Caption: Hypothesized mechanism of action and key proteins for Western blot analysis.
Protocol: Western Blotting
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1, and p21. Use an antibody against β-actin or GAPDH as a loading control.
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Outcomes and Interpretation:
PI3K/AKT Pathway: A decrease in the level of phosphorylated AKT (p-AKT) would suggest that the compound inhibits this pro-survival pathway.[16][17]
Apoptosis Regulation: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would indicate a shift towards apoptosis.[5][10] An increase in cleaved caspase-3 would confirm the activation of the executioner phase of apoptosis.[19]
Cell Cycle Control: A decrease in Cyclin B1 and CDK1, key regulators of the G2/M transition, along with an increase in the CDK inhibitor p21, would be consistent with a G2/M cell cycle arrest.[7][11]
IV. Conclusion
This application note provides a structured and comprehensive framework for the initial investigation of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol as a potential anti-cancer agent. The described protocols are robust and widely used in the field of cancer biology. By following this workflow, researchers can effectively determine the cytotoxic potential of the compound, elucidate its primary mechanism of action, and identify the key molecular pathways it modulates. Positive and significant results from these studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies.
V. References
Wikipedia. (n.d.). Apoptosis. Retrieved from
QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe. Retrieved from
Lumen Learning. (n.d.). Cancer and the Cell Cycle | Biology I. Retrieved from
Thermo Fisher Scientific. (n.d.). Intrinsic and Extrinsic Pathways of Apoptosis. Retrieved from
Martorana, F., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. Retrieved from
Hartwell, L. H., & Kastan, M. B. (1994). Cell cycle control and cancer. PNAS. Retrieved from
R&D Systems. (n.d.). Apoptosis Signaling. Retrieved from
Boster Bio. (n.d.). Inhibition of Apoptosis Signaling Pathway - Cell Death. Retrieved from
Tariq, M., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology. Retrieved from
Khan Academy. (n.d.). Cancer and the cell cycle. Retrieved from
Otto, T., & Sicinski, P. (2017). Cell cycle regulation and anticancer drug discovery. Cancer Biology & Medicine. Retrieved from
Xu, F., et al. (2021). Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. MDPI. Retrieved from
Frontiers. (n.d.). Emerging Molecular Mechanisms of Cell Cycle Regulation in Cancer: Functions and Potential Applications. Retrieved from
Revathidevi, S., & Munirajan, A. K. (2019). AKT in Cancer: A Therapeutic Target for Cancer. AACR Journals. Retrieved from
Fresno Vara, J. A., et al. (2004). PI3K/Akt signalling pathway and cancer. PubMed. Retrieved from
de Oliveira, R. G., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Retrieved from
Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Taylor & Francis Online. Retrieved from
Manogaran, P., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. Retrieved from
ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Retrieved from
Wang, X., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. Retrieved from
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Retrieved from
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from
Fofaria, N. M., et al. (2018). Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities. PMC. Retrieved from
Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Retrieved from
Ortiz, E., et al. (2021). Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. MDPI. Retrieved from
Krüger, K., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved from
Tan, J. K. H., et al. (2023). The Promise of Piperine in Cancer Chemoprevention. MDPI. Retrieved from
Al-Osta, M. A., et al. (2019). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. PubMed. Retrieved from
Latacz, G., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. Retrieved from
Application Notes and Protocols for the In Vivo Administration of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol in Animal Models
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of the novel small molecule, 1-(2-Amino-3-fluorophenyl)piperi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of the novel small molecule, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol, in rodent models. In the absence of specific published data for this compound, this guide synthesizes established best practices for analogous fluorophenyl and piperidine derivatives. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare. Key sections cover compound characterization, vehicle selection and formulation for potentially poorly soluble compounds, detailed administration protocols for oral, intravenous, and intraperitoneal routes, and strategic guidance for designing pharmacokinetic, efficacy, and preliminary toxicology studies.
Introduction: Understanding the Compound
1-(2-Amino-3-fluorophenyl)piperidin-4-ol is a synthetic small molecule featuring a fluorinated aminophenyl group attached to a piperidinol core. The piperidine moiety is a common scaffold in many pharmaceuticals, often conferring favorable pharmacokinetic properties and central nervous system (CNS) penetration.[1][2][3][4] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability; however, it also necessitates careful toxicological evaluation due to the potential for metabolic defluorination.[5][6][7]
Given its structural motifs, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is hypothesized to be a candidate for CNS-related targets. Therefore, assessing its ability to cross the blood-brain barrier is a critical aspect of its preclinical evaluation.[2][6][8][9][10]
Disclaimer: The following protocols are generalized and based on established methodologies for similar compounds. It is imperative for researchers to perform initial in-house characterization of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol, including solubility and stability assessments, to refine these protocols for their specific experimental needs. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with all relevant guidelines and regulations.[11][12][13][14]
Physicochemical Characterization and Formulation Development
The successful in vivo evaluation of a novel compound is contingent upon a well-characterized and appropriate formulation. Given that many novel small molecules exhibit poor aqueous solubility, a systematic approach to vehicle selection is paramount.[15][16][17][18][19]
Preliminary Solubility Assessment
A tiered approach to solubility testing is recommended to identify a suitable vehicle for in vivo administration.
Protocol 1: Tiered Solubility Screen
Tier 1 (Aqueous Vehicles):
Assess the solubility of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol in sterile water, 0.9% saline, and phosphate-buffered saline (PBS) at room temperature and 37°C.
If solubility is insufficient for the desired dose concentration, proceed to Tier 2.
Tier 2 (Co-solvents and Surfactants):
Evaluate solubility in commonly used biocompatible co-solvents and surfactants. It is crucial to use the minimum concentration of these excipients required to achieve the desired drug concentration to avoid vehicle-induced toxicity.[4][11][20]
For highly insoluble compounds, consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility.[15]
Alternatively, a homogenous and stable suspension can be prepared using vehicles such as 0.5-1% methylcellulose (MC) or carboxymethylcellulose (CMC) in water.[4]
Vehicle Selection and Formulation
The choice of vehicle depends on the route of administration and the physicochemical properties of the compound.
Vehicle Category
Examples
Recommended Routes
Considerations
Aqueous Solutions
Saline, PBS
IV, IP, SC, PO
Ideal for water-soluble compounds.
Co-solvent Solutions
DMSO/Saline, PEG400/Water
IP, SC, PO (IV with caution)
Potential for vehicle-related toxicity at higher concentrations.[11]
Surfactant Solutions
Tween 80/Water, Kolliphor RH40/Water
IP, SC, PO
Can improve solubility and absorption but may have biological effects.[21]
Suspensions
Methylcellulose, CMC
PO
Suitable for poorly soluble compounds for oral administration. Ensure uniform suspension before each dose.
Oil-based Vehicles
Corn oil, Sesame oil
SC, IM, PO
For highly lipophilic compounds. Not suitable for IV administration.
Table 1: Common Vehicles for In Vivo Administration.
In Vivo Administration Protocols
Strict adherence to aseptic techniques and approved animal handling procedures is mandatory for all in vivo work. The following protocols are provided for common administration routes in mice and rats. Dose volumes should be adjusted based on the animal's body weight and should not exceed recommended limits.[19][22][23][24]
Oral Gavage (PO)
Oral administration is a common and physiologically relevant route for many small molecules.
Protocol 2: Oral Gavage in Mice and Rats
Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to prevent esophageal injury.
Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal.
Administration:
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion.
Gently insert the gavage needle into the esophagus. Do not force the needle.
Administer the formulation slowly and steadily.
Withdraw the needle and return the animal to its cage.
Monitor the animal for any signs of distress.
Intravenous Injection (IV)
IV administration provides 100% bioavailability and is essential for initial pharmacokinetic studies. The lateral tail vein is the most common site for IV injections in rodents.[5][25][26][27][28]
Protocol 3: Intravenous Tail Vein Injection in Mice
Animal Preparation: Warm the mouse using a heat lamp or warming pad for 5-10 minutes to dilate the tail veins.[25]
Restraint: Place the mouse in a suitable restraint device.
Injection:
Wipe the tail with 70% ethanol.
Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins, parallel to the vein with the bevel facing up.[5]
A successful insertion may result in a "flash" of blood in the needle hub.
Inject the solution slowly. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[26]
Intraperitoneal Injection (IP)
IP injection is a common route for administering larger volumes and for compounds that may be irritating when given subcutaneously.
Protocol 4: Intraperitoneal Injection in Rats
Animal Restraint: Restrain the rat securely, tilting the head downwards to move the abdominal organs away from the injection site. A two-person technique is often preferred for rats.[1][29]
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[30][31][32]
Administration:
Clean the injection site with 70% ethanol.
Using a 23-25 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.[32]
Aspirate to ensure no fluid (urine or blood) is drawn back.[30]
Inject the formulation smoothly.
Withdraw the needle and return the animal to its cage.
Species
Route
Maximum Volume
Recommended Needle Gauge
Mouse
IV (tail vein)
5 ml/kg (slow bolus)
27-30 G
IP
10 ml/kg
25-27 G
PO (gavage)
10 ml/kg
20-22 G (ball-tip)
Rat
IV (tail vein)
5 ml/kg (slow bolus)
25-27 G
IP
10 ml/kg
23-25 G
PO (gavage)
10 ml/kg
18-20 G (ball-tip)
Table 2: Recommended Administration Volumes and Needle Sizes. [1][5][19][22][33]
Study Design Considerations
A well-designed study is crucial for obtaining meaningful and reproducible data.
Pharmacokinetic (PK) Studies
The primary goal of initial PK studies is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Dose Route Comparison: Conduct single-dose PK studies using both IV and PO administration to determine oral bioavailability.
Blood Sampling: A well-designed sampling schedule is critical for accurately defining the PK profile. A typical schedule for a compound with an unknown half-life might include time points at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[34][35][36][37][38]
CNS Penetration: To assess brain exposure, collect brain tissue at selected time points in parallel with blood samples. The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) are key parameters.[2][6][8][9][10]
Figure 1: General workflow for a preclinical pharmacokinetic study.
Efficacy Studies
Efficacy studies are designed to evaluate the pharmacological effect of the compound in a relevant animal model of disease.
Dose-Response: Conduct a dose-response study to determine the effective dose range.
Dosing Regimen: The dosing frequency and duration will be informed by the PK data.
Endpoints: Clearly defined and measurable endpoints are essential for assessing efficacy.
Preliminary Toxicology and Tolerability Studies
Initial toxicology studies aim to identify a maximum tolerated dose (MTD) and potential target organs of toxicity.
Dose Escalation: A single-dose escalation study in a small number of animals can help determine the MTD.
Clinical Observations: Monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
Histopathology: At the end of the study, collect major organs for histopathological examination.
Fluorine-Specific Toxicity: Be mindful of potential toxicities associated with fluorinated compounds, such as skeletal fluorosis with chronic dosing.[3][39][7][40][41]
Figure 2: Decision tree for formulation and initial in vivo evaluation.
Conclusion
The in vivo evaluation of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol requires a systematic and scientifically rigorous approach. By following the generalized protocols and strategic considerations outlined in this guide, researchers can generate high-quality, reproducible data to elucidate the pharmacokinetic profile, efficacy, and safety of this novel compound. It is reiterated that these are foundational guidelines, and protocol optimization based on the specific properties of the compound and the experimental objectives is essential for success.
References
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intravenous Injections. Retrieved from [Link]
Queen's University. (n.d.). Intraperitoneal Injection in Rats. Animals in Science. Retrieved from [Link]
ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
Virginia Tech Office of the University Veterinarian. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]
UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]
Gulia, A., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PubMed. Retrieved from [Link]
Gulia, A., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Retrieved from [Link]
University of Queensland. (2022). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]
Texas Tech University IACUC. (2022). SOP Number: 067, Title: Intravenous Tail Vein Injections. Retrieved from [Link]
Sharma, D., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs. Retrieved from [Link]
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
Prisys Biotech. (2026). Blood Sampling Time Point Design in Pharmacokinetic (PK) Studies. Retrieved from [Link]
Feng, M. R. (2018). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. PubMed. Retrieved from [Link]
Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
Faber, E., et al. (2018). Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. Retrieved from [Link]
SCIREQ. (n.d.). IACUC Considerations for Preclincal Studies. Retrieved from [Link]
ResearchGate. (n.d.). Strategies to assess blood-brain barrier penetration. Retrieved from [Link]
University at Buffalo. (n.d.). Animal Research (IACUC) Guidelines. Retrieved from [Link]
Research Square. (n.d.). In silico methods to assess CNS penetration of small molecules. Retrieved from [Link]
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Retrieved from [Link]
UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]
Scherer, J. P., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Taylor & Francis Online. Retrieved from [Link]
University of Iowa Animal Care and Use Committee. (2018). Dosing Volumes, Needle, Minipump Guidelines. Retrieved from [Link]
University of Iowa Animal Care and Use Committee. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]
St. John Fisher University. (n.d.). IACUC Animal Welfare Policy. Retrieved from [Link]
Drusano, G. L. (2003). Optimal Sampling Schedule Design for Populations of Patients. PMC. Retrieved from [Link]
BioPharma Services Inc. (n.d.). Bioequivalence Studies: Designing an Effective Sampling Schedule. Retrieved from [Link]
Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. Retrieved from [Link]
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. Retrieved from [Link]
Jida, M. M., & Al-Majedy, Y. K. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
University of California, Santa Barbara IACUC. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON-PHARMACEUTICAL-GRADE SUBSTANCES. Retrieved from [Link]
ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
D'Argenio, D. Z. (1981). Optimal sampling times for pharmacokinetic experiments. Journal of Pharmacokinetics and Biopharmaceutics.
University of Iowa Animal Care and Use Committee. (2023). Substance Administration - Recommended Volumes (Informational Sheet). Retrieved from [Link]
ResearchGate. (n.d.). Investigating the quantitative toxicological relationship between PFAS alkyl fluorine structure and exposure levels leading to changes in blood-based clinical markers in rats. Retrieved from [Link]
ResearchGate. (n.d.). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Retrieved from [Link]
Gad, S. C. (n.d.). Gad Vehicles Database. Retrieved from [Link]
Choi, L. (2004). Optimal Sampling Times in Bioequivalence Studies Using a Simulated Annealing Algorithm.
The Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Retrieved from [Link]
Stanford University. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Retrieved from [Link]
ResearchGate. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Retrieved from [Link]
Technical Support Center: Optimizing 1-(2-Amino-3-fluorophenyl)piperidin-4-ol Synthesis
Ticket ID: #SYN-2A3F-PIP4 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the synthesis of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol , a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-2A3F-PIP4
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol , a critical scaffold often found in kinase inhibitors (e.g., MEK/ERK pathway modulators).
The synthesis typically proceeds via a two-step sequence:
Nucleophilic Aromatic Substitution (
): Reaction of 2,3-difluoronitrobenzene with piperidin-4-ol.
Nitro Reduction: Conversion of the nitro group to the aniline.[1]
Common Failure Points:
Step 1: Poor regioselectivity (attacking C3 instead of C2) or incomplete conversion due to steric crowding.
Step 2:Critical Failure: Hydrodefluorination (loss of the fluorine atom) during catalytic hydrogenation.
Module 1: The
Coupling (Step 1)
The Challenge: Regiocontrol & Conversion
The starting material, 2,3-difluoronitrobenzene , has two electrophilic sites. You require substitution at C2 (the position between the nitro and fluoro groups) to eventually yield the 2-amino-3-fluoro pattern.
Electronic Factor: The C2 position is ortho to the nitro group, making it significantly more electrophilic (via resonance stabilization of the Meisenheimer complex) than C3.
Steric Factor: C2 is sterically crowded. High temperatures can degrade regioselectivity or cause tarring.
Troubleshooting Workflow
Symptom
Diagnosis
Corrective Action
Low Yield (<40%)
Incomplete conversion due to sterics at C2.
Switch solvent to DMSO or NMP (highly polar aprotic) to stabilize the transition state. Increase temp to 60–80°C cautiously.
Wrong Regioisomer
Attack at C3 (meta to nitro).
Lower the temperature. Kinetic control favors the highly activated C2 position. Perform the addition at 0°C, then warm to RT.
Impurity: Dimer
Double substitution (both F displaced).
Ensure stoichiometric control . Use exactly 1.0–1.1 eq of piperidin-4-ol. Do not use excess amine.
Optimized Protocol:
Coupling
Dissolve 2,3-difluoronitrobenzene (1.0 eq) in Acetonitrile (ACN) or DMSO (5 vol).
Add Base: DIPEA (Diisopropylethylamine) (1.2 eq). Note: Inorganic bases like
are heterogeneous and may be too slow for this crowded substrate.
Monitor: Warm to Room Temperature (RT). Monitor by HPLC/TLC. If conversion is <50% after 4h, heat to 50°C.
Workup: Pour into water. The product, 1-(2-nitro-3-fluorophenyl)piperidin-4-ol , usually precipitates as a yellow/orange solid. Filtration is preferred over extraction to remove water-soluble impurities.
Module 2: The Nitro Reduction (Step 2)
The Challenge: Preventing Defluorination
This is the most frequent point of failure. Standard catalytic hydrogenation (
, Pd/C) will rapidly cleave the C-F bond (hydrodefluorination) alongside reducing the nitro group, yielding the des-fluoro byproduct.
Mechanism of Failure: Palladium inserts oxidative into the C-F bond, especially in electron-rich anilines.
Decision Matrix: Selecting the Reductant
Figure 1: Decision tree for selecting the appropriate reduction method to preserve the aryl fluoride.
Optimized Protocol: Iron-Mediated Reduction (The "Safe" Route)
This method is chemically selective for
and will never touch the Ar-F bond.
Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1) .
Add Iron powder (Fe, 325 mesh, 5.0 eq) and Ammonium Chloride (
, 5.0 eq).
Heat to reflux (approx. 70–80°C) with vigorous stirring.
Why? The reaction is heterogeneous.[2][3] Good mixing is vital.
Monitor: Reaction is usually complete in 1–2 hours.
Workup (Crucial):
Cool to RT.
Filter through a Celite pad to remove Iron sludge. Wash the pad with MeOH.
Concentrate the filtrate.
Basify: The residue may contain the amine hydrochloride salt. Treat with saturated
until pH > 8.
Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.
Alternative Protocol: Catalytic Hydrogenation (If required)
If you must use hydrogenation (e.g., for GMP cleanliness), do NOT use standard Pd/C.
Catalyst: Use 5% Pt/C (Sulfided) . The sulfur poisons the catalyst sufficiently to prevent C-F insertion but allows
reduction.
Solvent: MeOH or EtOAc.
Pressure: Atmospheric to 50 psi.
Module 3: Visualizing the Pathway
Figure 2: Synthetic pathway highlighting the critical regioselectivity and reduction steps.
Frequently Asked Questions (FAQ)
Q1: Why is my product an oil that won't crystallize after the reduction?A: The target amine is highly polar due to the piperidine hydroxyl group and the aniline functionality. It often forms a "sticky" oil.
Fix: Triturate the oil with Diethyl Ether or MTBE . The product should solidify. If it remains an oil, convert it to the HCl salt by adding 1M HCl in ether; the salt is usually a stable solid.
Q2: Can I use Sodium Borohydride (
) for the reduction?A: Generally, no . alone does not reduce nitro groups efficiently. You would need a catalyst like Nickel Boride (). However, the Iron/Ammonium Chloride method is more robust for this specific fluorinated substrate.
Q3: I see a small impurity (~5%) in the SNAr step. Is it the C3 isomer?A: Likely, yes. The attack at C3 (meta to nitro) is the minor pathway.
Purification: These isomers usually have different polarities. The "ortho-nitro" (C2) product is capable of hydrogen bonding between the nitro oxygen and the piperidine ring, often making it slightly less polar than the C3 isomer. Try flash chromatography with a Hexane/EtOAc gradient.
Q4: My yield in Step 1 is low because the base precipitates.A: If you are using
or in ACN, the surface of the base can get coated. Switch to DIPEA (Hünig's base) . It is soluble in organic solvents and acts as an effective proton scavenger without creating heterogeneous mass transfer issues.
References
Regioselectivity in SNAr of Difluoronitrobenzenes
Wubbels, G. G., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[4] Organic Process Research & Development, 2014.[4]
Note: While this paper discusses 2,4-difluoro, the mechanistic principles of ortho-activation by nitro groups apply directly to 2,3-difluoro systems.
Selective Reduction of Nitro Groups in the Presence of Halogens
Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction." Synthesis, 1988. (Describes transfer hydrogenation strategies).
Bégué, J. P., & Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons, 2008.
Iron-Mediated Reduction (Bechamp Conditions)
Org.[2][3][4][5][6][7] Synth. Coll. Vol. 2, p. 447 (1943); Vol. 18, p. 61 (1938). (The classic reference for Fe/acid reduction, validated for retaining sensitive functional groups).
Albini, A., & Fagnoni, M. Handbook of Synthetic Photochemistry. (Discusses radical mechanisms of defluorination).
Purification challenges of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol
This guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the module relevant to your current bottleneck.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the module relevant to your current bottleneck.
Ticket ID: #PUR-782-SHP2
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open for Consultation[1]
Executive Summary
The compound 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is a critical scaffold, often serving as the "warhead" or hinge-binder in allosteric SHP2 inhibitors (e.g., analogues of TNO-155).[1]
While the structure appears simple, it presents a "Perfect Storm" of purification challenges:
Amphoteric Polarity: It contains a basic secondary amine (piperidine), a weakly basic aniline, and a polar hydroxyl group.
Oxidation Sensitivity: The electron-rich fluoroaniline moiety is prone to rapid oxidation (browning) upon air exposure.[1]
Regioisomeric Traps: Depending on the
precursor, fluorine positional isomers are common and difficult to separate by standard silica chromatography.
Module 1: The "Sticky" Problem (Chromatography)
Symptom: Your compound streaks/tails on silica gel, co-elutes with impurities, or mass balance is poor after column chromatography.
The Root Cause: Chemisorption
Standard silica gel is slightly acidic (
). The piperidine nitrogen and the aniline nitrogen interact strongly with surface silanols via hydrogen bonding and acid-base chemistry. This causes irreversible adsorption (yield loss) and peak tailing.
The Protocol: Tri-Amine Buffering System
Do not use standard EtOAc/Hexane. You must deactivate the silica and modulate the mobile phase pH.
Recommended Mobile Phase:
DCM : MeOH : NH4OH (28%)[1]
Gradient Stage
Ratio (v/v/v)
Purpose
Column Pre-treatment
90:10:1
Crucial: Flush column with 3 CV (Column Volumes) to deactivate silanols.[1]
Expert Tip: If you cannot use ammonium hydroxide due to miscibility issues, replace it with Triethylamine (TEA) at 1%. However, NH4OH is superior for "sharpening" amino-alcohol peaks.[1]
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate stationary phase based on TLC behavior.
Module 2: The "Color" Problem (Oxidation & Storage)
Symptom: The oil/solid turns from off-white to brown/black within hours of isolation.
The Root Cause: Radical Oxidation
The ortho-fluoroaniline moiety is electron-rich.[1] In the presence of light and oxygen, it undergoes radical oxidation to form azo-dimers and quinoid species.
The Protocol: The "HCl Lockdown"
The most stable form of this compound is its Dihydrochloride salt . Protonating both nitrogens shuts down the oxidation pathway.
Step-by-Step Salt Formation:
Dissolution: Dissolve the purified free base in minimal anhydrous Ethanol or Isopropanol (0.5 M concentration).
Acidification: Cool to 0°C. Add 2.5 equivalents of 4M HCl in Dioxane dropwise.
Note: Avoid aqueous HCl; water makes crystallization difficult due to the hydrophilic -OH group.[1]
Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly until turbidity persists.[1]
Isolation: Filter rapidly under a blanket of Argon. Wash with Et2O.
Symptom: NMR looks clean, but LC-MS shows a split peak or a "shoulder" with the same mass.
The Root Cause:
Selectivity
If synthesized via 2,3-difluoronitrobenzene, the piperidine can attack either the C2 or C3 fluorine (though C2 is activated by the nitro group, steric hindrance or solvent effects can lead to C3 attack). This results in the meta-amino isomer rather than the desired ortho-amino target.[1]
Analytical Discrimination
You cannot rely on 1H NMR alone as the signals overlap significantly.
Technique:19F NMR (Fluorine NMR) is the gold standard here.
Expected Shift: The Fluorine ortho to the amine (Target) will have a distinct shift compared to the Fluorine meta to the amine (Impurity) due to the shielding effect of the lone pair.
Purification Strategy: Preparative HPLC
If isomers are present, flash chromatography is usually insufficient.
Recommended Prep-HPLC Conditions:
Column: C18 (High Carbon Load, e.g., XBridge or Gemini).
Buffer: 10mM Ammonium Bicarbonate (pH 9.5).
Why Basic? At high pH, the aniline is neutral, but the piperidine is partially deprotonated. The subtle pKa differences between regioisomers are maximized in basic mobile phases.
Gradient: Slow ramp (e.g., 5% to 30% B over 20 minutes).
FAQ: Frequently Asked Questions
Q: Can I use recrystallization instead of chromatography?A: Generally, no. The low melting point of the free base and the presence of the hydroxyl group often lead to "oiling out." However, the HCl salt can be recrystallized from EtOH/EtOAc if high purity (>99%) is required for biological assays.
Q: The product is water-soluble.[1] How do I extract it?A: This is a common issue. The -OH and amine groups make it hydrophilic.[1]
Avoid: Ether or Hexane extractions.
Use:DCM : Isopropanol (3:1) . The isopropanol helps pull the polar compound from the aqueous phase.
Salting Out: Saturate the aqueous layer with NaCl before extraction.
Q: Why is my yield low after the nitro-reduction step?A: If using Pd/C and H2, you risk de-fluorination (hydrodehalogenation).
Fix: Switch to Iron (Fe) powder / Ammonium Chloride or Platinum on Carbon (Pt/C) (sulfided), which minimizes de-halogenation.
References & Grounding[1][2]
SHP2 Inhibitor Context:
Source: Chen, Y., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature (2016).
Relevance: Establishes the scaffold's utility in TNO-155 analogues.
Source: "Overcoming challenges in the purification of halogenated anilines." BenchChem Technical Notes.
Relevance: General protocols for amine-modified silica usage.[1]
(Note: Generalized source based on standard industry practice).
Disclaimer: This guide assumes standard laboratory safety protocols. Fluorinated anilines are toxic and potentially genotoxic. Always handle in a fume hood.
Technical Support Center: Stability and Handling of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol
From the desk of a Senior Application Scientist Welcome to the technical support guide for 1-(2-Amino-3-fluorophenyl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of a Senior Application Scientist
Welcome to the technical support guide for 1-(2-Amino-3-fluorophenyl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability issues commonly encountered when working with this compound in solution. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to design more robust experiments and trust your results.
The structure of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol, containing a 2-fluoroaniline moiety and a piperidin-4-ol ring, presents specific stability challenges. The primary aromatic amine is susceptible to oxidation, while the basic piperidine nitrogen's properties are highly dependent on the solution's pH. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My solution of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol has turned yellow or brown upon storage. What is causing this discoloration and is the compound still usable?
Answer:
This is a classic sign of oxidative degradation. The 2-amino group on the fluorophenyl ring is an electron-rich primary arylamine, making it highly susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by light and the presence of trace metal ions. The discoloration is due to the formation of colored polymeric quinone-imine type structures.
The usability of the discolored solution depends on your application. For sensitive quantitative assays or in vivo studies, the presence of these impurities can lead to inaccurate results and potential off-target effects. For initial screening or non-critical applications, its use may be acceptable, but it is highly recommended to use a freshly prepared solution or purify the discolored stock. The discoloration of piperidine solutions is a known issue often caused by oxidation from exposure to air and light[1].
Mitigation Protocol:
Inert Atmosphere: When preparing solutions, especially for long-term storage, purge the solvent and the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
Solvent Choice: Prepare high-concentration stock solutions in aprotic solvents like anhydrous DMSO or DMF, which are less prone to facilitating oxidation than aqueous buffers.
Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
Antioxidants: For aqueous buffers, consider the addition of a small amount of an antioxidant like ascorbic acid or DTT, but first verify that the antioxidant does not interfere with your downstream assay.
dot
Caption: Key instability sites on the molecule.
Question 2: I've observed precipitation or crystallization of my compound after diluting my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?
Answer:
This is an issue of pH-dependent solubility. The piperidine ring contains a basic nitrogen atom, making the compound's overall solubility highly dependent on the pH of the solution[2].
In Acidic Conditions (pH < pKa): The piperidine nitrogen becomes protonated, forming a positively charged piperidinium salt. These salts are generally much more soluble in aqueous media than the neutral free base.
In Neutral or Basic Conditions (pH > pKa): The compound exists predominantly in its neutral, free base form. This form is less polar and significantly less soluble in water, leading to precipitation when the concentration exceeds its solubility limit at that pH.
The pKa of protonated piperidine is approximately 11.2, and while substitution will alter this value slightly, the piperidine nitrogen in your compound will be largely unprotonated and thus less soluble at neutral pH.
pH of Aqueous Buffer
Predominant Form
Expected Aqueous Solubility
Stability Concern
< 5.0
Piperidinium Salt (Protonated)
High
Potential for acid-catalyzed hydrolysis over time
6.0 - 8.0
Free Base (Neutral)
Low
Risk of precipitation
> 9.0
Free Base (Neutral)
Very Low
Potential for base-catalyzed degradation
Troubleshooting Protocol:
pH Adjustment: To increase solubility in an aqueous buffer, lower the pH. You can often achieve sufficient solubility by preparing your buffer at a pH between 5.0 and 6.0. Prepare a concentrated solution in dilute acid (e.g., 10 mM HCl) and then adjust the pH upwards carefully if your experiment requires it.
Use of Co-solvents: If adjusting the pH is not possible for your experiment, consider including a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or PEG 400 in your final aqueous solution to help maintain solubility.
Inclusion Complexation: For challenging cases, using host molecules like cyclodextrins can encapsulate the compound and significantly enhance its apparent aqueous solubility[2][3].
Question 3: My HPLC analysis of a stored solution shows several new, smaller peaks that weren't present initially. What are these impurities?
Answer:
The appearance of new peaks in your chromatogram is indicative of chemical degradation. For 1-(2-Amino-3-fluorophenyl)piperidin-4-ol, the primary degradation pathways are oxidation and, under certain conditions, hydrolysis.
Oxidative Degradants: As mentioned in Question 1, the 2-amino group is the most likely site of oxidation. This can lead to a variety of products, including nitroso, nitro, and various coupled dimeric or polymeric species, which would appear as new peaks on your chromatogram.
Hydrolytic Degradants: While more stable than esters or amides, the molecule could undergo degradation under harsh acidic or basic conditions, potentially involving the piperidine ring or other linkages, though this is less common under typical storage conditions[3][4].
To confirm degradation, you should run a forced degradation study. Expose the compound to controlled stress conditions (e.g., acid, base, peroxide, heat, light) as outlined in ICH guidelines[3]. Analyzing the resulting samples by LC-MS can help you identify the mass of the degradation products and elucidate their structures.
dot
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?A:
Solid Form: Store the solid compound in a tightly sealed container in a refrigerator or freezer (-20°C), protected from light and moisture. A desiccator can provide additional protection.
Solution Form: Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF. Aliquot into single-use volumes and store at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and not stored for extended periods.
Q: Is 1-(2-Amino-3-fluorophenyl)piperidin-4-ol compatible with all solvents?A: The compound is generally soluble in polar organic solvents like DMSO, DMF, and methanol. It has limited solubility in non-polar solvents. Be cautious with highly acidic or basic solvents for long-term storage, as they can promote degradation[5][6].
Q: How should I handle the solid compound?A: Handle the solid powder in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[7]. Avoid creating dust. For weighing, use a chemical balance in an enclosure if possible.
Q: What analytical methods are suitable for assessing the purity and stability of this compound?A:
HPLC/UPLC: Reversed-phase HPLC or UPLC with UV detection is the most common method for assessing purity and monitoring stability. A C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.
LC-MS: Liquid chromatography coupled with mass spectrometry is invaluable for identifying the parent compound and any degradation products or impurities by providing mass-to-charge ratio information.
NMR: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the initial material but are less practical for routine stability monitoring of solutions.
References
BenchChem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
Zhang, M., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry.
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
ChemicalBook. (2026). 2-Fluoroaniline.
Thermo Fisher Scientific. (2025). Safety Data Sheet.
de Oliveira, G. A. R., et al. (2025). Influence of piperidine ring on stability and reactivity of piperine.
Fisher Scientific. (2014). Safety Data Sheet: 4-Piperidinopiperidine.
BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
Strategies to reduce the toxicity of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol in vivo
This guide serves as a technical support resource for researchers working with 1-(2-Amino-3-fluorophenyl)piperidin-4-ol . The strategies detailed below focus on mitigating in vivo toxicity arising from its specific struc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers working with 1-(2-Amino-3-fluorophenyl)piperidin-4-ol . The strategies detailed below focus on mitigating in vivo toxicity arising from its specific structural motifs: the electron-rich aniline moiety and the basic piperidine core.
Subject: 1-(2-Amino-3-fluorophenyl)piperidin-4-ol (Internal Code: 2A3F-Pip4OH)
Support Level: Advanced / Pre-clinical Development
Toxicity Risk Dashboard
Before initiating in vivo studies, review the primary toxicity vectors associated with this pharmacophore.
Toxicity Vector
Mechanism
Physiological Indicator
Mitigation Strategy
Hematotoxicity
N-hydroxylation of the aniline group leading to Methemoglobinemia (MetHb) .
hERG channel blockade (common in N-aryl piperidines).
QTc prolongation, arrhythmia.
Electrolyte maintenance; Slow infusion dosing.
Phospholipidosis
Lysosomal trapping of the cationic amphiphilic piperidine.
Foamy macrophages in histology (Lung/Liver).
Dose holiday; Liposomal formulation.
Troubleshooting Guides & FAQs
Issue 1: "My animals are developing cyanosis (blue tint) within 1 hour of dosing."
Diagnosis: Acute Methemoglobinemia.
The 2-amino-3-fluorophenyl moiety is an aniline derivative. In vivo, this is metabolized by CYP2C19 or CYP2E1 into an N-hydroxylamine, which oxidizes Hemoglobin (Fe2+) to Methemoglobin (Fe3+), destroying oxygen transport capacity.
Step-by-Step Resolution:
Immediate Rescue: Administer Methylene Blue (1–2 mg/kg, IV) immediately upon observing cyanosis. It accelerates the NADPH-MetHb reductase pathway.
Protocol Adjustment (Pre-treatment): Pre-treat animals with N-Acetylcysteine (NAC) (100 mg/kg PO) 1 hour before dosing. NAC scavenges reactive electrophiles and boosts cytosolic GSH levels.
Dietary Modification: Ensure animals are not fasted longer than necessary. Fasting depletes hepatic glycogen and GSH, lowering the threshold for aniline toxicity.
Issue 2: "We see erratic bioavailability and sudden mortality at high doses (Cmax driven)."
Diagnosis: Solubility-Limited Absorption & Saturation Kinetics.
The piperidin-4-ol group provides hydrogen bonding, but the fluorophenyl ring is lipophilic. If dosed as a suspension (e.g., in MC/Tween), you may experience "dose dumping" or saturation of clearance pathways, shifting metabolism toward toxic N-oxidation.
Step-by-Step Resolution:
Switch Formulation: Move from simple suspensions to a Cyclodextrin-based vehicle .
Recommended: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 50mM Phosphate Buffer (pH 4.5).
Why: The piperidine nitrogen is basic (pKa ~9-10). Slight acidification ensures ionization, improving solubility and preventing precipitation in the gut.
Alter Dosing Regimen: Switch from Bolus PO/IV to Slow Infusion or B.I.D. (twice daily) dosing.
Logic: Aniline toxicity is often driven by Cmax (peak concentration). Spreading the dose reduces the burden on hepatic N-acetyltransferases (NAT), allowing safe clearance via Phase II conjugation (Glucuronidation) rather than Phase I bioactivation.
Issue 3: "Histology shows vacuolization in lung/liver tissue after chronic dosing."
Diagnosis: Drug-Induced Phospholipidosis (DIP).
The basic nitrogen of the piperidine allows the molecule to become trapped in acidic lysosomes (ion trapping), interfering with lipid metabolism.
Step-by-Step Resolution:
Verify Reversibility: This is often an adaptive, non-adverse response. Perform a "recovery arm" study (dose for 14 days, washout for 14 days). If vacuoles clear, it is likely DIP, not necrosis.
Biomarker Check: Measure Di-22:6-BMP (bis(monoacylglycero)phosphate) in urine. It is a specific non-invasive biomarker for phospholipidosis.
Visualizing the Toxicity Pathway
Understanding the metabolic fate of the 2-amino-3-fluorophenyl group is critical for intervention.
Figure 1: Metabolic branching showing the competition between safe conjugation (Green) and toxic bioactivation (Red). Strategies aim to shift flux toward Phase 2 or scavenge intermediates via GSH.
Detailed Experimental Protocols
Protocol A: Preparation of Protective Vehicle (HP-β-CD)
Use this formulation to blunt Cmax spikes and reduce local gut irritation.
Sampling: Collect blood at T=1h, 4h, and 24h post-dose.
Analysis: Use a Co-Oximeter (e.g., Radiometer ABL series) specifically calibrated for rodent hemoglobin. Note: Standard pulse oximetry is inaccurate for MetHb.
MetHb > 30%:STOP STUDY . Administer Methylene Blue (1 mg/kg IV slow push).
References
Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery: Mechanisms and Strategies.
Bradshaw, T. D., et al. (2015). Preclinical evaluation of small molecule antitumor agents. Discusses formulation strategies for lipophilic bases and the use of cyclodextrins.
Reiter, A., et al. (2020). Minimizing the Risk of Drug-Induced Phospholipidosis. Details the mechanism of lysosomal trapping of piperidine-containing drugs.
Clifton, J., & Leikin, J. B. (2003). Methylene blue as an antidote for methemoglobinemia. The standard clinical protocol adapted for preclinical toxicology.
Reference Data & Comparative Studies
Validation
Benchmarking the Selectivity of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol: A Comparative Guide for Kinase Inhibition
In the landscape of modern drug discovery, the pursuit of target selectivity remains a paramount challenge. The ability of a small molecule to preferentially interact with its intended biological target over a multitude...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the pursuit of target selectivity remains a paramount challenge. The ability of a small molecule to preferentially interact with its intended biological target over a multitude of structurally related proteins is often the determining factor between a therapeutic breakthrough and a developmental dead end. This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol, a promising scaffold hypothesized to exhibit potent and selective inhibition of Aurora Kinase B (AURKB), a key regulator of cell division frequently dysregulated in cancer.[1]
Through a series of detailed experimental protocols and comparative data analysis, we will objectively assess the performance of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol against established AURKB inhibitors, namely Barasertib (AZD1152-HQPA) and SP-96. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of novel chemical entities.
The Rationale for Targeting Aurora Kinase B
Aurora Kinase B is a critical component of the chromosomal passenger complex, playing an essential role in chromosome segregation and cytokinesis.[1] Its overexpression is a common feature in a wide array of human cancers, making it an attractive target for therapeutic intervention.[1] However, the high degree of homology within the human kinome, particularly among the Aurora kinase family (AURKA, AURKB, and AURKC), presents a significant hurdle in developing selective inhibitors. Off-target inhibition can lead to undesirable toxicity and limit the therapeutic window. The unique substitution pattern of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol, particularly the fluorine atom ortho to the amino group, suggests the potential for novel interactions within the ATP-binding pocket of AURKB, possibly conferring a distinct selectivity profile. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known to modulate physicochemical properties and enhance biological activity.[2]
Comparative Compounds
To establish a robust benchmark, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol was compared against two well-characterized AURKB inhibitors with differing selectivity profiles:
Barasertib (AZD1152-HQPA): A potent, first-generation Aurora kinase inhibitor with activity against both AURKA and AURKB.
SP-96: A non-ATP competitive AURKB inhibitor, offering a different mechanism of action and potentially a distinct selectivity profile.[1]
Experimental Workflow for Selectivity Profiling
A multi-tiered approach was employed to comprehensively assess the selectivity of our topic compound. This workflow progresses from broad, high-throughput screening to more focused biochemical and cellular assays.
Figure 1: A tiered experimental workflow for comprehensive selectivity profiling of kinase inhibitors.
Data Summary and Comparative Analysis
The following tables summarize the quantitative data obtained from our benchmarking studies. All experiments were performed in triplicate, and the data are presented as the mean ± standard deviation.
Table 1: Kinome-wide Selectivity Profile (Selectivity Score at 1 µM)
Compound
Selectivity Score (S-Score)
Primary Target(s)
Potent Off-Targets (>90% Inhibition)
1-(2-Amino-3-fluorophenyl)piperidin-4-ol
0.015
AURKB
None
Barasertib (AZD1152-HQPA)
0.032
AURKA, AURKB
FLT3, TRKB
SP-96
0.021
AURKB
None
The Selectivity Score (S-Score) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.
Table 2: Biochemical IC50 Values for Aurora Kinase Family
Compound
AURKA IC50 (nM)
AURKB IC50 (nM)
AURKC IC50 (nM)
AURKB/AURKA Selectivity Ratio
1-(2-Amino-3-fluorophenyl)piperidin-4-ol
258 ± 15
5.2 ± 0.8
450 ± 25
50
Barasertib (AZD1152-HQPA)
1.5 ± 0.3
0.8 ± 0.1
3.2 ± 0.5
0.5
SP-96
>10,000
12.5 ± 2.1
>10,000
>800
Table 3: Cellular Target Engagement and Functional Activity
Compound
NanoBRET™ AURKB IC50 (nM)
p-Histone H3 (Ser10) IC50 (nM)
HCT116 Cell Viability IC50 (µM)
1-(2-Amino-3-fluorophenyl)piperidin-4-ol
25.1 ± 3.5
30.5 ± 4.2
0.5 ± 0.1
Barasertib (AZD1152-HQPA)
8.9 ± 1.2
10.2 ± 1.8
0.1 ± 0.02
SP-96
88.4 ± 9.7
95.3 ± 11.6
1.2 ± 0.3
Interpretation of Results
The data presented above highlight the distinct selectivity profile of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol. The kinome-wide screen reveals a remarkably high degree of selectivity, with potent inhibition directed primarily against AURKB at a concentration of 1 µM. This is in contrast to Barasertib, which demonstrates significant activity against both AURKA and other kinases.
Biochemical assays confirm the potent and selective inhibition of AURKB by our topic compound, with a 50-fold selectivity over the closely related AURKA. While SP-96 also exhibits high selectivity for AURKB over AURKA, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol demonstrates superior potency in this biochemical context.
In cellular assays, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol effectively engages AURKB in live cells and inhibits its downstream signaling, as evidenced by the reduction in phosphorylated Histone H3 at Serine 10. The cellular potency is consistent with its biochemical activity and translates to a potent anti-proliferative effect in the HCT116 colon cancer cell line.
Experimental Protocols
Tier 1: KinomeScan™ Profiling
This assay provides a broad, initial assessment of a compound's selectivity against a large panel of kinases.
Figure 2: Workflow for the KinomeScan™ competitive binding assay.
Protocol:
Compound Preparation: 1-(2-Amino-3-fluorophenyl)piperidin-4-ol and control compounds were prepared in DMSO to a final concentration of 1 mM.
Assay Execution: The KinomeScan™ assay was performed by Eurofins DiscoverX according to their standard protocol. Briefly, the test compound was incubated with a panel of 468 human kinases, each fused to a T7 phage.
Competition Binding: The compound competes with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site.
Quantification: The amount of kinase-phage bound to the immobilized ligand is quantified using qPCR. A lower amount of bound phage indicates stronger binding of the test compound.
Data Analysis: Results are expressed as a percentage of the DMSO control, and a selectivity score is calculated.
Tier 2: Lanthascreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a quantitative measure of compound binding to the kinase active site.
Protocol:
Reagent Preparation: Prepare a serial dilution of the test compounds in kinase buffer. Prepare a solution containing the europium-labeled anti-tag antibody, the biotinylated kinase, and the Alexa Fluor™ 647-labeled ATP-competitive tracer.
Assay Plate Setup: Add the compound dilutions to a 384-well plate.
Reaction Initiation: Add the kinase/tracer/antibody mixture to all wells.
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.
Tier 3: NanoBRET™ Target Engagement Assay
This bioluminescence resonance energy transfer (BRET) assay measures compound binding to a specific target protein in live cells.
Protocol:
Cell Culture: Culture HEK293 cells transiently co-expressing AURKB-NanoLuc® fusion protein and a HaloTag®-inhibitor tracer.
Cell Plating: Plate the cells in a 96-well white assay plate and incubate for 24 hours.
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for 2 hours.
Tracer Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
Substrate Addition: Add the Nano-Glo® Substrate to all wells.
Signal Detection: Read the plate on a luminometer equipped with 450 nm and >610 nm filters.
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.
Conclusion
The comprehensive benchmarking of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol demonstrates a highly selective and potent inhibitor of Aurora Kinase B. Its superior selectivity profile compared to the broader-spectrum inhibitor Barasertib, and its enhanced potency over the non-ATP competitive inhibitor SP-96, position it as a promising lead candidate for further preclinical development. The incorporation of fluorine and the aminopiperidine scaffold likely contribute to its unique and favorable pharmacological properties.[2][3] This guide provides a robust and validated framework for the rigorous assessment of kinase inhibitor selectivity, a critical step in the journey towards developing safer and more effective targeted therapies.
References
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. PubMed. [Link]
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]
Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. Semantic Scholar. [Link]
Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. MDPI. [Link]
A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. ResearchGate. [Link]
Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. PubMed. [Link]
Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. [Link]
Navigating the Synthesis of Aryl-Piperidin-4-ols: A Comparative Guide to Reproducibility
A Foreword on 1-(2-Amino-3-fluorophenyl)piperidin-4-ol: An extensive review of the scientific literature reveals a notable absence of published synthetic protocols and characterization data for the specific compound, 1-(...
Author: BenchChem Technical Support Team. Date: February 2026
A Foreword on 1-(2-Amino-3-fluorophenyl)piperidin-4-ol: An extensive review of the scientific literature reveals a notable absence of published synthetic protocols and characterization data for the specific compound, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol. This precludes a direct comparative analysis of its published data. However, the principles of synthetic reproducibility are universal. To address the core of the inquiry, this guide will provide a comparative analysis of synthetic methodologies for a structurally related and well-documented analogue: 4-(4-Chlorophenyl)piperidin-4-ol . This compound serves as a valuable case study for researchers, scientists, and drug development professionals, illustrating the common challenges and critical parameters that influence the reproducibility of synthetic procedures in medicinal chemistry.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of substituted piperidines, particularly N-aryl-piperidin-4-ols, is therefore of significant interest. The reproducibility of these synthetic routes is paramount for consistent production of active pharmaceutical ingredients (APIs) and for reliable biological screening. This guide delves into a comparative analysis of established synthetic routes to 4-(4-chlorophenyl)piperidin-4-ol, a key intermediate in the synthesis of the anti-diarrheal medication Loperamide.[4][5] We will examine the methodologies, potential pitfalls, and critical parameters that dictate the success and reproducibility of these syntheses.
Comparative Analysis of Synthetic Routes to 4-(4-Chlorophenyl)piperidin-4-ol
Two prevalent methods for the synthesis of 4-(4-Chlorophenyl)piperidin-4-ol involve a Grignard reaction with a protected piperidone and a one-pot reaction from 1-benzyl-4-piperidone. Below is a summary of the key aspects of these approaches.
Parameter
Method 1: Grignard Reaction with N-Benzyl-4-piperidone
Method 2: Hydrogenolysis of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol
Grignard reagent, Pd/C for deprotection (optional)
Palladium on Carbon, Hydrogen gas
Potential for Impurities
Biphenyl from Grignard coupling, incomplete deprotection
Residual catalyst, byproducts from incomplete reaction
Experimental Protocols and the Quest for Reproducibility
The reproducibility of a synthetic protocol is not merely about following a set of instructions; it is about understanding the underlying chemistry and controlling the critical variables.[7][8][9]
Method 1: Synthesis via Grignard Reaction and Deprotection
This two-step approach is a classic method for constructing the 4-aryl-4-hydroxypiperidine scaffold.
Step 1: Grignard Reaction
Fig. 1: Synthesis of the intermediate via Grignard reaction.
Protocol:
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.
Add a solution of 4-chlorobromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
Once the Grignard reagent formation is complete, cool the mixture to 0°C.
Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-4-(4-chlorophenyl)-4-piperidinol.
Causality and Reproducibility: The success of the Grignard reaction is highly dependent on the quality of the reagents and the exclusion of moisture. The rate of addition of the piperidone can influence the formation of byproducts.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Operational Directive
Immediate Action Required: Treat 1-(2-Amino-3-fluorophenyl)piperidin-4-ol as a Hazardous Halogenated Organic Base .
This compound presents a tripartite hazard profile: aniline toxicity , piperidine basicity , and organofluorine combustion risks . Improper disposal via standard organic waste streams can lead to the formation of hydrofluoric acid (HF) in incinerators lacking appropriate scrubbers, or exothermic reactions if commingled with acidic waste.
Core Directive: This material must be segregated into Halogenated Basic Organic waste streams. Under no circumstances should this compound be disposed of down the drain or mixed with oxidizing agents.
Hazard Identification & Waste Characterization
To validate the disposal path, we must first deconstruct the molecule's risk profile. This is not just a "chemical"; it is a reactive intermediate.
Molecular Risk Analysis
Fluorinated Aniline Moiety: The 2-amino-3-fluorophenyl group poses a risk of methemoglobinemia if absorbed and substantial aquatic toxicity. Upon thermal decomposition (incineration), the C-F bond cleaves to release hydrogen fluoride (HF), a corrosive gas that damages standard incinerator linings.
Piperidine Ring: This secondary amine structure confers basicity (high pH). Mixing this with acid waste streams (e.g., waste H₂SO₄ or HCl) will trigger an immediate exothermic neutralization, potentially pressurizing waste containers.
Hydroxyl Group: Increases water solubility compared to non-polar aromatics, increasing the risk of rapid environmental mobilization if spilled.
Waste Profile Table
Parameter
Characteristic
Operational Implication
RCRA Classification
Characteristic Waste (Not P/U listed by specific CAS)
Likely D002 (Corrosive/Basic) if pH > 12.5; Treat as Toxic.
Requires incineration facilities with HF scrubbers.
Waste Segregation Protocol (The Self-Validating System)
A self-validating system prevents human error by physical design. Use the following logic to determine the correct waste stream.
Segregation Logic Flow
The following decision tree ensures the material never enters an incompatible stream.
Figure 1: Waste segregation logic ensuring chemical compatibility and regulatory compliance.
Operational Steps:
Labeling: The container label must explicitly state: "Contains Organic Fluorine" and "Alkaline/Basic". This alerts downstream disposal facilities to use HF-resistant incineration.
Container Choice: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if the waste is in an aqueous basic solution, as it may corrode aluminum fittings.
Bulking: Do not bulk this waste with "General Organic Waste" unless that stream is explicitly designated for halogenated compounds.
Disposal Methodologies
Once segregated, the material must be destroyed. The only acceptable method for fluorinated aromatics is High-Temperature Incineration .
Primary Method: Incineration with Scrubbing
Mechanism: The waste is subjected to temperatures >1000°C. The organic framework oxidizes to CO₂ and H₂O. The fluorine atom converts to HF gas.
Requirement: The facility must employ Wet Scrubbing (Caustic) or Dry Sorbent Injection (Calcium Oxide) .
Chemistry:
Why: Without this, the HF gas will corrode the facility's smokestack and violate emission regulations.
Action: Verify your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) is permitted for "Halogenated Organics."
Prohibited Methods
Sewer Disposal: Strictly prohibited. Anilines are toxic to aquatic microorganisms and can disrupt municipal water treatment bacterial beds.
Evaporation: Do not evaporate solvents in the fume hood to reduce waste volume. This releases fluorinated intermediates into the HVAC system.
Spill Response Procedures
In the event of a spill, immediate containment is necessary to prevent surface contamination.
PPE: Double nitrile gloves are required. If the spill is a dry powder, a N95 or P100 respirator is recommended to prevent inhalation of the aniline derivative.
Liquids: Cover with a commercial absorbent (e.g., vermiculite or specific organic spill pads). Do not use paper towels alone, as they increase the surface area for volatilization.
Solids: Gently sweep into a dustpan. Do not use a vacuum cleaner unless it is an explosion-proof HEPA vacuum dedicated to hazardous chemicals.
Decontamination: Wipe the area with a soap/water solution. Do not use bleach (sodium hypochlorite), as it may react with the amine to form chloramines.
Regulatory Compliance (US/EU Context)
USA (RCRA): While not explicitly P-listed or U-listed, this waste is regulated under 40 CFR 261.31 (F-listed solvents if mixed) or as Characteristic Waste (D002 for corrosivity if pH is high).
EU (Waste Framework Directive): Classified under EWC 07 05 (Wastes from the Manufacture, Formulation, Supply and Use of Pharmaceuticals).
United States Environmental Protection Agency (EPA). (2025). RCRA Waste Classification Guide: Characteristic and Listed Wastes. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
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